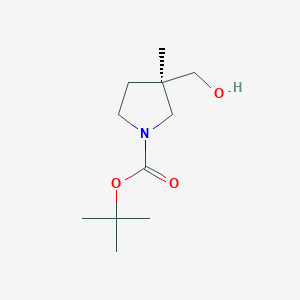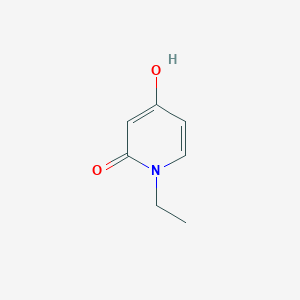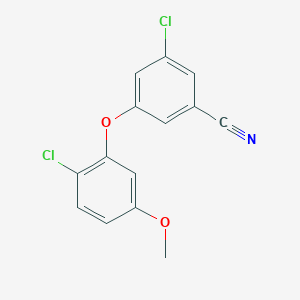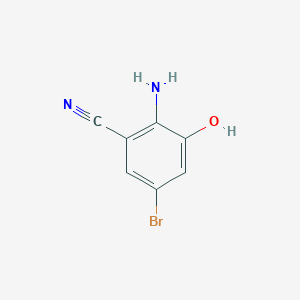![molecular formula C9H6ClIN2O2 B13922388 Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions can vary, but they often involve the use of reagents such as iodine and chlorinating agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of chlorine and iodine atoms.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine scaffold can be oxidized or reduced under specific conditions.
Radical Reactions: Functionalization via radical reactions is a common approach for modifying the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs, particularly for its potential activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Material Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic and optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
- Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Uniqueness
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and properties
Eigenschaften
Molekularformel |
C9H6ClIN2O2 |
|---|---|
Molekulargewicht |
336.51 g/mol |
IUPAC-Name |
methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H6ClIN2O2/c1-15-9(14)5-2-3-13-6(4-5)12-7(10)8(13)11/h2-4H,1H3 |
InChI-Schlüssel |
PUORIZXFSPTNQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=NC(=C(N2C=C1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)





![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)



